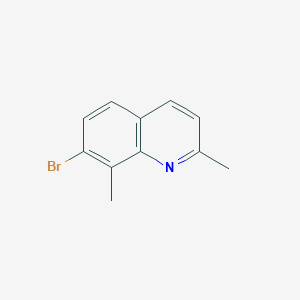

7-Bromo-2,8-dimethylquinoline

Description

BenchChem offers high-quality 7-Bromo-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDJLDMULIKQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670998 | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-33-9 | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,8-dimethylquinoline (CAS No: 1189106-33-9), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1] While experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and established analytical methodologies to present a robust profile. The guide details a plausible synthetic route, outlines protocols for experimental determination of key properties, and provides an expert analysis of expected spectroscopic characteristics. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, enabling a deeper understanding of this compound's behavior and potential applications.

Introduction and Molecular Overview

7-Bromo-2,8-dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. The structure is further substituted with a bromine atom at the 7-position and two methyl groups at the 2- and 8-positions. The presence of the bromine atom, a lipophilic halogen, and the quinoline core, a scaffold known for a wide range of biological activities, makes this compound a person of interest for further investigation.[2] Understanding its physicochemical properties is a critical first step in elucidating its structure-activity relationship (SAR) and assessing its potential as a lead compound in drug development.

The molecular structure dictates the compound's properties. The aromatic system influences its thermal stability and spectroscopic behavior, while the bromine and methyl substituents will significantly impact its solubility, lipophilicity, and metabolic profile.

Core Physicochemical Properties

A summary of the core physicochemical properties of 7-Bromo-2,8-dimethylquinoline is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted or based on empirical data from similar compounds due to a lack of published experimental values for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| CAS Number | 1189106-33-9 | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Data not available; requires experimental determination | |

| Boiling Point | Data not available; likely high due to aromatic structure | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents | General knowledge |

| Predicted XlogP | 3.6 | [3] |

Synthesis and Purification

A plausible and well-established method for the synthesis of the quinoline core is the Doebner-von Miller reaction .[4][5][6] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4][6] For 7-Bromo-2,8-dimethylquinoline, a potential synthetic pathway would involve the reaction of 3-bromo-2-methylaniline with crotonaldehyde.

Plausible Synthetic Pathway: Doebner-von Miller Reaction

-

Reaction Setup: 3-bromo-2-methylaniline is dissolved in an acidic medium, typically aqueous hydrochloric acid, and heated to reflux.[7]

-

Addition of Carbonyl: A solution of crotonaldehyde (an α,β-unsaturated aldehyde) is added dropwise to the refluxing aniline solution.[7] The acidic environment catalyzes the 1,4-addition of the aniline to the crotonaldehyde.

-

Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 7-Bromo-2,8-dimethylquinoline. An oxidizing agent, which can be generated in situ or added separately, is required for this final step.[7]

-

Workup and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent.[7] Purification is typically achieved through column chromatography or recrystallization.

Caption: Plausible synthesis workflow for 7-Bromo-2,8-dimethylquinoline.

Experimental Determination of Physicochemical Properties

For novel compounds like 7-Bromo-2,8-dimethylquinoline, experimental determination of properties is crucial for validation and further studies. Below are standard, field-proven protocols for measuring key parameters.

Melting Point Determination

The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 7-Bromo-2,8-dimethylquinoline is finely powdered.[9]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.[8]

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[8][9]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Profiling

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[10][11] Both thermodynamic and kinetic solubility are often determined.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: An excess amount of solid 7-Bromo-2,8-dimethylquinoline is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).[12]

-

Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] A calibration curve with known concentrations is used for accurate quantification.

Caption: General workflow for physicochemical characterization.

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis is essential for structural elucidation and confirmation. The following sections describe the expected spectral features of 7-Bromo-2,8-dimethylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The two methyl groups at the C2 and C8 positions are expected to appear as sharp singlet signals in the upfield region (typically δ 2.5-3.0 ppm).[2]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbon atom attached to the bromine (C7) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbons will appear at the most upfield region of the spectrum (typically δ 15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For 7-Bromo-2,8-dimethylquinoline, the spectrum is expected to be dominated by:

-

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.[13][14]

-

C-N stretching: Bands in the 1350-1250 cm⁻¹ region.[13]

-

C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

-

C-Br stretching: A band in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature will be the presence of a second peak at M+2 with nearly equal intensity. This characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15]

-

Fragmentation: The fragmentation pattern would likely involve the loss of a methyl group (M-15) or the bromine atom. Further fragmentation of the quinoline ring would also be observed.

Conclusion

This technical guide has provided a detailed physicochemical profile of 7-Bromo-2,8-dimethylquinoline. By integrating predicted data with established experimental protocols and spectroscopic principles, this document serves as a valuable resource for researchers. The plausible synthesis via the Doebner-von Miller reaction, coupled with detailed methods for determining melting point and solubility, provides a practical framework for laboratory investigation. The expected spectroscopic signatures outlined herein will be crucial for structural confirmation. This foundational knowledge is essential for any future exploration of this compound's potential in drug discovery and materials science.

References

-

Doebner–Miller reaction. In: Wikipedia. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

Determination of Melting Point. Gaston College. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Doebner-Miller reaction and applications. Slideshare. [Link]

-

To determine the melting point of given organic compound. MedPharma. [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

-

How do you determine the solubility of a drug? Quora. [Link]

-

Solubility Testing of Drug Candidates. Pharma.Tips. [Link]

-

Solubility & Method for determination of solubility. Slideshare. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

-

FTIR spectrum of quinoline derivative. ResearchGate. [Link]

-

The 3800-550 cm−1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N). ResearchGate. [Link]

-

7-bromo-2,8-dimethylquinoline (C11H10BrN). PubChemLite. [Link]

-

7-bromo-2,8-dimethylquinoline-3-carboxylic acid. PubChemLite. [Link]

-

7-bromo-2,8-dimethyl-3,4-dihydro-1H-isoquinoline. PubChem. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. Semantic Scholar. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

-

7-Bromoquinoline. PubChem. [Link]

-

Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]

-

7-Bromo-2,8-dimethylquinoline, 95% Purity, C11H10BrN, 1 gram. CP Lab Safety. [Link]

-

4-BROMOQUINOLIZINIUM BROMIDE. SpectraBase. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. [Link]

-

6-Bromo-2,8-dimethylquinoline. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 7-bromo-2,8-dimethylquinoline (C11H10BrN) [pubchemlite.lcsb.uni.lu]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. medpharma12.com [medpharma12.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 7-Bromo-2,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document explores three primary synthetic strategies: the Doebner-von Miller reaction, the Combes synthesis, and a multi-step approach involving the Gould-Jacobs reaction followed by deoxygenation. A critical analysis of regioselectivity, detailed reaction mechanisms, and step-by-step experimental protocols are provided to offer a practical and scientifically rigorous resource for researchers in the field.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have driven extensive research into novel synthetic methodologies. The targeted synthesis of specifically substituted quinolines, such as 7-Bromo-2,8-dimethylquinoline, is crucial for the development of new chemical entities with tailored properties. This guide focuses on the synthesis of this specific molecule, providing a detailed examination of plausible synthetic routes and their underlying chemical principles.

Strategic Approaches to the Quinoline Core

The synthesis of the 7-Bromo-2,8-dimethylquinoline scaffold can be approached through several established methods for quinoline ring formation. The choice of strategy is often dictated by the availability of starting materials, desired substitution pattern, and regiochemical control. This guide will focus on three principal pathways, each commencing from the key intermediate, 3-Bromo-2-methylaniline .

Synthesis of the Key Starting Material: 3-Bromo-2-methylaniline

The successful synthesis of 7-Bromo-2,8-dimethylquinoline via the proposed pathways is contingent on the availability of 3-Bromo-2-methylaniline. This intermediate can be efficiently prepared from 2-methylaniline through a bromination reaction.[1]

Experimental Protocol: Synthesis of 3-Bromo-2-methylaniline [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methylaniline in a proper solvent.

-

Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution while maintaining a controlled temperature to prevent over-bromination. The reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up by washing with a basic solution to neutralize any acid formed. The organic layer is then separated, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or distillation to yield pure 3-Bromo-2-methylaniline.

Pathway I: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] To achieve the desired 2,8-dimethyl substitution pattern on the quinoline ring, methyl vinyl ketone is the appropriate α,β-unsaturated carbonyl reactant.

Proposed Synthesis of 7-Bromo-2,8-dimethylquinoline via Doebner-von Miller Reaction

The reaction of 3-Bromo-2-methylaniline with methyl vinyl ketone in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) is proposed to yield 7-Bromo-2,8-dimethylquinoline.

Reaction Scheme:

Caption: Doebner-von Miller synthesis of 7-Bromo-2,8-dimethylquinoline.

Mechanism of the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[3] A generally accepted pathway involves the following key steps:

-

Michael Addition: The reaction initiates with a Michael-type conjugate addition of the aniline (3-Bromo-2-methylaniline) to the α,β-unsaturated ketone (methyl vinyl ketone).[4]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring.

Regioselectivity: The cyclization step is directed by the substituents on the aniline ring. The methyl group is an ortho,para-directing activator, while the bromo group is an ortho,para-directing deactivator. In 3-bromo-2-methylaniline, the position para to the strongly activating amino group and ortho to the methyl group is sterically hindered. The alternative ortho position to the amino group is also adjacent to the bromo substituent. Therefore, cyclization is expected to occur at the less hindered position para to the amino group, leading to the desired 7-bromo substitution pattern.

Pathway II: The Combes Synthesis

The Combes synthesis offers an alternative route to substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] For the synthesis of 7-Bromo-2,8-dimethylquinoline, pentane-2,4-dione (acetylacetone) is the required β-diketone.

Proposed Synthesis of 7-Bromo-2,8-dimethylquinoline via Combes Synthesis

The reaction between 3-Bromo-2-methylaniline and pentane-2,4-dione in the presence of a strong acid, typically concentrated sulfuric acid, is expected to produce 7-Bromo-2,8-dimethylquinoline.[6]

Reaction Scheme:

Caption: Gould-Jacobs synthesis of the 4-hydroxyquinoline intermediate.

Experimental Protocol: Gould-Jacobs Reaction [5]

-

Condensation: A mixture of 3-Bromo-2-methylaniline and ethyl acetoacetate is heated to form the corresponding enamine intermediate.

-

Cyclization: The intermediate is heated at a higher temperature, often in a high-boiling solvent like diphenyl ether, to effect cyclization to 7-Bromo-2,8-dimethyl-4-hydroxyquinoline.

-

Purification: The product is isolated by cooling the reaction mixture and collecting the precipitated solid.

Step 2: Deoxygenation of 7-Bromo-2,8-dimethyl-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline to the desired quinoline can be achieved through a deoxygenation reaction. A common method involves a two-step process: chlorination followed by reductive dehalogenation.

Reaction Scheme:

Caption: Deoxygenation of the 4-hydroxyquinoline intermediate.

Experimental Protocol: Deoxygenation

-

Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 7-Bromo-4-chloro-2,8-dimethylquinoline. [5]2. Reductive Dehalogenation: The 4-chloro derivative is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to remove the chloro group and afford the final product, 7-Bromo-2,8-dimethylquinoline. [7][8]

Characterization and Data

The structural confirmation of the synthesized 7-Bromo-2,8-dimethylquinoline would be achieved through standard spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of 7.0-8.5 ppm. Two singlets corresponding to the methyl groups at C2 and C8 would be observed in the upfield region (around 2.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons are expected to resonate between 120-150 ppm. The carbons bearing the methyl groups will appear in the upfield region. The carbon attached to the bromine atom will show a characteristic shift. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₁₁H₁₀BrN (236.11 g/mol ), with a characteristic isotopic pattern for bromine. |

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of 7-Bromo-2,8-dimethylquinoline. The Doebner-von Miller and Combes syntheses offer more direct, one-pot approaches, while the Gould-Jacobs reaction provides a multi-step but potentially more controlled route. The choice of the optimal pathway will depend on factors such as reagent availability, desired scale, and purification capabilities. The provided mechanistic insights and experimental protocols serve as a robust foundation for the successful synthesis and characterization of this important quinoline derivative.

References

-

Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Wiley-VCH. (n.d.). Supporting Information. Retrieved from a specific Wiley publication (URL not provided in search results).

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89.

- Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. US2558211A.

-

Nature. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from [Link]

- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. AN56. Retrieved from a Biotage application note (URL not provided in search results).

-

Royal Society of Chemistry. (2020). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

starting materials for 7-Bromo-2,8-dimethylquinoline synthesis

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,8-dimethylquinoline

Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 7-Bromo-2,8-dimethylquinoline, a heterocyclic compound of interest for researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives are integral to numerous therapeutic agents. This document details the most logical and efficient synthetic pathway, commencing from readily available starting materials. The primary focus is on the Doebner-von Miller reaction, a robust and classic method for quinoline synthesis. The guide offers a retrosynthetic analysis, detailed experimental protocols for key intermediates and the final product, quantitative data summaries, and mechanistic visualizations to ensure scientific integrity and practical applicability.

Introduction to the Quinoline Scaffold

Quinolines are nitrogen-containing heterocyclic aromatic compounds that form the core structure of a wide array of natural products, pharmaceuticals, and functional materials. The quinoline ring system is particularly significant in medicinal chemistry, featuring prominently in drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline core dictates its biological activity and physicochemical properties. The target molecule, 7-Bromo-2,8-dimethylquinoline, incorporates a bromine atom and two methyl groups, making it a valuable intermediate for further functionalization and the development of novel bioactive compounds.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 7-Bromo-2,8-dimethylquinoline points towards the Doebner-von Miller reaction as a highly effective synthetic strategy. This approach constructs the quinoline ring in a single, acid-catalyzed step from an aniline derivative and an α,β-unsaturated carbonyl compound.

The disconnection cleaves the bonds formed during the cyclization, revealing the key precursors: an appropriately substituted aniline and a three-carbon component that will form part of the new heterocyclic ring.

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar quinoline syntheses, such as the synthesis of 7-bromo-2-methylquinoline. [2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a solution of concentrated hydrochloric acid and water. Cool the flask in an ice bath to 0°C.

-

Addition of Aniline: Slowly add 3-Bromo-2-methylaniline to the cold acid solution with vigorous stirring.

-

Addition of Carbonyl Source: Dropwise, add paraldehyde (a stable source of acetaldehyde which forms crotonaldehyde in situ via an aldol condensation) to the reaction mixture, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for one hour. Then, gradually heat the mixture to reflux and maintain this temperature for approximately 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium hydroxide until the mixture is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 7-Bromo-2,8-dimethylquinoline as a solid.

Data Presentation

The following table summarizes the key parameters for the synthesis, based on typical Doebner-von Miller reaction conditions.

| Parameter | Value / Description | Reference |

| Starting Material 1 | 3-Bromo-2-methylaniline | N/A |

| Starting Material 2 | Paraldehyde | [2] |

| Catalyst / Medium | Hydrochloric Acid | [2] |

| Reaction Temperature | 0°C (initial addition), then Reflux | [2] |

| Reaction Time | ~4-5 hours | [2][3] |

| Workup | Basification (NaOH), Extraction (DCM) | [2] |

| Purification | Silica Gel Column Chromatography | [2] |

| Typical Yield | 40-55% (Estimated based on analogs) | [2] |

Alternative Synthetic Approaches

While the Doebner-von Miller reaction is highly suitable, other named reactions for quinoline synthesis exist, though they may be less direct for this specific target.

-

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone. [4][5]For the target molecule, reacting 3-Bromo-2-methylaniline with acetylacetone would primarily yield a 2,4-dimethylquinoline derivative, not the desired 2,8-dimethyl isomer. Therefore, the Combes synthesis is not the optimal route.

-

Gould-Jacobs Reaction: This pathway typically produces 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate. [6][7]To obtain the target molecule, several additional steps would be required, including deoxygenation of the 4-hydroxy group and introduction of the 2-methyl group, making it a more complex and lower-yielding approach.

Conclusion

The synthesis of 7-Bromo-2,8-dimethylquinoline is most efficiently achieved through the Doebner-von Miller reaction. This method offers a convergent and reliable pathway by constructing the quinoline core from the key intermediate, 3-Bromo-2-methylaniline, and paraldehyde. The protocol is robust and relies on well-established chemical principles, making it a practical choice for laboratory-scale synthesis and for professionals engaged in the development of novel chemical entities.

References

-

Vertex AI Search Result[2] - 7-BROMO-2-METHYLQUINOLINE synthesis - ChemicalBook. Available at:

-

Vertex AI Search Result[6] - An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. Available at:

-

Vertex AI Search Result[7] - The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem. Available at:

-

Vertex AI Search Result[8] - Doebner–Miller reaction - Wikipedia. Available at:

-

Vertex AI Search Result[4] - Combes Quinoline Synthesis. Available at:

-

Vertex AI Search Result[5] - Combes quinoline synthesis - Wikipedia. Available at:

-

Vertex AI Search Result[3] - What is the complete procedure for Doebner-von miller reaction? - ResearchGate. Available at:

-

Vertex AI Search Result[1] - 7-Bromo-2-methylquinoline - MySkinRecipes. Available at:

Sources

- 1. 7-Bromo-2-methylquinoline [myskinrecipes.com]

- 2. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

CAS number and molecular structure of 7-Bromo-2,8-dimethylquinoline

An In-depth Technical Guide to 7-Bromo-2,8-dimethylquinoline: Synthesis, Characterization, and Therapeutic Potential

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with the quinoline scaffold being a particularly privileged structure. Its presence in a wide array of natural products and synthetic pharmaceuticals, most notably the anti-malarial drug quinine, has cemented its importance in drug discovery. This guide focuses on a specific, functionalized derivative: 7-Bromo-2,8-dimethylquinoline . The strategic placement of a bromine atom and two methyl groups on the quinoline core creates a molecule with unique electronic and steric properties, positioning it as a valuable intermediate for chemical synthesis and a promising scaffold for the development of novel therapeutic agents.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will provide an in-depth exploration of the compound's identity, a plausible and detailed synthetic pathway, predicted analytical characteristics, and a discussion of its potential applications, particularly in the realm of oncology, grounded in the established bioactivity of related brominated quinolines.

Compound Identification and Physicochemical Properties

Precise identification is the first step in any rigorous scientific investigation. 7-Bromo-2,8-dimethylquinoline is a distinct chemical entity with the following identifiers and predicted properties.

| Property | Value | Source(s) |

| CAS Number | 1189106-33-9, 1261732-11-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2C)Br | [3] |

| InChIKey | AQDJLDMULIKQQR-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 3.6 | [3] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Chloroform, and Methanol | Inferred from structural properties |

Proposed Synthesis: A Modified Combes Quinoline Synthesis

While specific literature detailing the synthesis of 7-Bromo-2,8-dimethylquinoline is scarce, a robust and logical pathway can be designed based on the classic Combes quinoline synthesis . This acid-catalyzed condensation of an aniline with a β-diketone provides an efficient route to substituted quinolines.[4]

The proposed synthesis involves the reaction of 3-Bromo-2-methylaniline with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

Experimental Protocol

Materials:

-

3-Bromo-2-methylaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-2-methylaniline (1.0 eq).

-

Reagent Addition: Slowly add acetylacetone (1.1 eq) to the flask.

-

Catalyst Addition: Cool the mixture in an ice bath. Cautiously and slowly, add concentrated sulfuric acid (or PPA) to the reaction mixture while stirring. The addition is exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Perform this step in a fume hood as CO₂ gas will evolve.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-Bromo-2,8-dimethylquinoline.

Mechanism of the Combes Synthesis

The reaction proceeds through a well-established mechanism involving three main stages:[5][6]

-

Enamine Formation: The aniline nitrogen performs a nucleophilic attack on one of the carbonyls of acetylacetone, followed by dehydration to form an enamine intermediate.

-

Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated carbonyl, leading to cyclization.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system.

Caption: Proposed workflow for the synthesis of 7-Bromo-2,8-dimethylquinoline.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for structural confirmation. While experimental data is not publicly available, a reliable prediction can be made based on the analysis of structurally similar quinolines.[2][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| H-3 | ~7.2-7.4 | Doublet (d) | Located on the pyridine ring, coupled to H-4. |

| H-4 | ~7.9-8.1 | Doublet (d) | Deshielded due to proximity to the nitrogen atom, coupled to H-3. |

| H-5 | ~7.6-7.8 | Doublet (d) | Part of the benzene ring, coupled to H-6. |

| H-6 | ~7.4-7.6 | Doublet (d) | Coupled to H-5. Shift influenced by the bromine at C-7. |

| C2-CH₃ | ~2.6-2.8 | Singlet (s) | Methyl group attached to the electron-deficient pyridine ring. |

| C8-CH₃ | ~2.7-2.9 | Singlet (s) | Methyl group on the benzene ring, deshielded by peri-interaction with nitrogen. |

Note: Spectra are predicted in CDCl₃ with TMS as an internal standard.

¹³C NMR Spectroscopy

The carbon spectrum will complement the proton data, with quaternary carbons and carbons bearing bromine showing characteristic shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~158-160 | Bearing a methyl group and adjacent to nitrogen. |

| C-3 | ~121-123 | CH carbon in the pyridine ring. |

| C-4 | ~135-137 | CH carbon in the pyridine ring. |

| C-4a | ~126-128 | Quaternary carbon at the ring junction. |

| C-5 | ~128-130 | CH carbon in the benzene ring. |

| C-6 | ~126-128 | CH carbon in the benzene ring. |

| C-7 | ~120-122 | Carbon bearing the bromine atom. |

| C-8 | ~136-138 | Carbon bearing a methyl group. |

| C-8a | ~147-149 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| C2-CH₃ | ~24-26 | Methyl carbon. |

| C8-CH₃ | ~17-19 | Methyl carbon. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR: Key absorption bands are expected for C=N stretching (~1600 cm⁻¹), C=C aromatic stretching (~1500-1580 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹ for aromatic, ~2850-2960 cm⁻¹ for methyl). A strong C-Br stretching band would appear in the fingerprint region.

-

MS: The mass spectrum should show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.

Reactivity and Potential Applications in Drug Development

The true value of 7-Bromo-2,8-dimethylquinoline for researchers lies in its potential as a versatile building block and a pharmacophore scaffold.

Chemical Reactivity

The molecule possesses several reactive sites that can be exploited for further chemical modification:

-

C-7 Bromine Atom: This is the most versatile handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl, alkyl, or amino substituents, enabling the rapid generation of compound libraries for screening.

-

Methyl Groups: The methyl group at C-2, being adjacent to the nitrogen, has slightly acidic protons and can be a site for condensation reactions after activation.

-

Quinoline Nitrogen: The basic nitrogen atom can be quaternized or N-oxidized to modulate the electronic properties and solubility of the molecule.

Potential as an Anticancer Agent Scaffold

The quinoline core is a well-established pharmacophore in oncology. Numerous derivatives have been developed as kinase inhibitors. The substitution pattern of 7-Bromo-2,8-dimethylquinoline makes it an intriguing candidate for developing new anticancer agents.

Halogenated quinolines, in particular, have demonstrated a wide range of biological activities.[8] Studies on structurally related compounds like 7-bromo-4-chloro-8-methylquinoline suggest that such scaffolds can be used to develop inhibitors of critical cancer-related signaling pathways.[9] These pathways, often dysregulated in cancer, control cell proliferation, survival, angiogenesis, and metastasis.

Potential molecular targets include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, including lung and colon cancer.[9]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process by which tumors form new blood vessels.[9]

-

PI3K/Akt/mTOR Pathway: A central signaling node that regulates cell growth, proliferation, and survival.[9]

The development strategy would involve using the C-7 bromine as a synthetic handle to introduce various functional groups designed to interact with the ATP-binding pocket of these kinases. The 2- and 8-methyl groups provide steric bulk and can be optimized to enhance binding affinity and selectivity.

Caption: Role of quinoline derivatives as kinase inhibitors in cancer therapy.

Safety and Handling

As a halogenated aromatic amine derivative, 7-Bromo-2,8-dimethylquinoline should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

7-Bromo-2,8-dimethylquinoline, while not extensively studied, represents a molecule of significant potential for the chemical and pharmaceutical sciences. Its well-defined structure, accessible synthetic route via the Combes synthesis, and versatile reactive handles make it an ideal intermediate for organic synthesis. More importantly, its structural analogy to known bioactive quinolines positions it as a promising scaffold for the discovery of new drugs, particularly in the field of oncology. This guide provides the foundational knowledge—from synthesis to potential application—to empower researchers to unlock the full potential of this intriguing heterocyclic compound.

References

- Combes, A. (1888). "Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées." Bulletin de la Société Chimique de France, 49, 89.

-

Slideshare. (2021). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-2,8-dimethylquinoline. Retrieved from [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

-

Slideshare. (2018). Doebner-Miller reaction and applications. Retrieved from [Link]

-

Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Potential of Brominated Quinolines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of bromine atoms to this versatile core has been shown to significantly modulate and enhance a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of brominated quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to explore the full therapeutic potential of this promising class of compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Brominated quinoline derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their anticancer activity is often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes essential for cancer cell proliferation.[1][2]

Mechanism of Action: Inducing Apoptosis and Inhibiting Topoisomerase

A primary mechanism by which brominated quinolines exert their anticancer effects is through the induction of apoptosis.[1] Studies have shown that certain brominated quinoline derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.

Several brominated quinoline derivatives have also been identified as potent inhibitors of topoisomerase enzymes, particularly topoisomerase I and II.[1][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death.[4][5][6] This mechanism is a well-established strategy in cancer chemotherapy.[5]

Structure-Activity Relationship (SAR)

The position and number of bromine substituents on the quinoline ring play a crucial role in determining the anticancer potency. For instance, studies have indicated that bromination at positions 5 and 7 of the quinoline ring can significantly enhance cytotoxic activity.[1] Furthermore, the presence of other functional groups in conjunction with bromine can lead to synergistic effects. For example, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline has been shown to amplify antiproliferative effects.[1]

Quantitative Data: Cytotoxicity of Brominated Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected brominated quinoline derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (glioma) | 15.4 | [1] |

| HeLa (cervical) | 26.4 | [1] | |

| HT29 (colon) | 15.0 | [1] | |

| 6,8-dibromo-5-nitroquinoline (17) | C6 (glioma) | 50.0 | [1] |

| HT29 (colon) | 26.2 | [1] | |

| HeLa (cervical) | 24.1 | [1] | |

| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 (breast) | 1.7 µg/mL | [7] |

| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 (breast) | 1.8 µg/mL | [7] |

| 6-Bromo-5-nitroquinoline (4) | HT29 (colon) | Lower than 5-FU | [7] |

Experimental Protocols

The synthesis of brominated quinoline derivatives can be achieved through various methods, with direct bromination using molecular bromine being a common approach.[8][9]

Example: Synthesis of 5,7-dibromo-8-methoxyquinoline [9]

-

Dissolve 5,7-dibromoquinolin-8-ol in a solution of NaOH.

-

Add dimethyl sulfate to the solution and stir at room temperature.

-

Monitor the reaction until the color of the mixture changes (approximately 2 hours).

-

Dissolve the resulting solid in chloroform.

-

Purify the product using a short alumina column eluted with a mixture of ethyl acetate and hexane.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Step-by-Step Protocol: [7]

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening.

Potential Apoptosis Induction Pathway by a Brominated Quinoline Derivative

Caption: Simplified diagram of a potential apoptosis induction pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Brominated quinoline derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12]

Mechanism of Action: Targeting Essential Cellular Processes

The antimicrobial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][6][13] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial agents. By inhibiting these enzymes, brominated quinolines disrupt critical cellular processes, leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of brominated quinolines is influenced by the substitution pattern. For example, the introduction of thiobenzyl and thiobenzoyl substitutions has been shown to be more effective than reference drugs against certain bacterial strains.[10] The presence of a benzyl group at the R1 position has been found to be potent against E. faecalis, M. luteus, and B. subtilis.[10]

Quantitative Data: Antimicrobial Activity of Brominated Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Quinolinium bromine derivative with thiobenzyl substitution | E. faecalis | 0.5 | [10] |

| M. luteus | 0.5 | [10] | |

| B. subtilis | 0.5 | [10] | |

| Quinolinequinone (QQ7) | C. albicans | 4.88 | [11] |

| Quinolinequinone (QQ8) | C. albicans | 4.88 | [11] |

| Quinolinequinone (QQ1) | S. aureus | 1.22 | [11] |

| Quinolinequinone (QQ5) | S. aureus | 1.22 | [11] |

| Quinolinequinone (QQ6) | S. aureus | 1.22 | [11] |

Experimental Protocols

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the brominated quinoline derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under suitable conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Workflow for Broth Microdilution Susceptibility Test

Caption: Experimental workflow for the broth microdilution susceptibility test.

Antiviral and Neuroprotective Potential: Emerging Frontiers

While the anticancer and antimicrobial activities of brominated quinolines are well-documented, their potential as antiviral and neuroprotective agents is an emerging area of research.

Antiviral Activity

Quinoline derivatives, in general, have shown promise as antiviral agents against a range of viruses, including Dengue virus, HIV, and influenza virus.[14][15][16][17][18] The mechanism of action can vary depending on the virus and the specific derivative, but may involve inhibition of viral replication at different stages. For instance, some quinoline derivatives have been shown to impair the accumulation of viral envelope glycoprotein in cells infected with Dengue virus.[14][16] While research specifically focusing on brominated quinolines in virology is still developing, the existing data on the broader quinoline class suggests that bromination could be a viable strategy to enhance antiviral potency.

Neuroprotective Effects

Quinoline derivatives are also being investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.[19][20][21][22][23] Their mechanisms of action in this context are often multifactorial, involving antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[19][20][21][22][23] For example, some quinoline derivatives are being explored as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[21][22] The introduction of bromine atoms could potentially enhance the lipophilicity of these compounds, facilitating their ability to cross the blood-brain barrier and exert their neuroprotective effects.

Conclusion and Future Directions

Brominated quinoline derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their well-established anticancer and antimicrobial activities, coupled with their emerging potential as antiviral and neuroprotective agents, make them a compelling subject for further investigation. The ability to fine-tune their biological properties through strategic bromination and the introduction of other functional groups offers a powerful tool for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways of brominated quinolines in different disease contexts, as well as on optimizing their pharmacokinetic and pharmacodynamic profiles to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). PubMed. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ResearchGate. [Link]

-

Structures of quinoline and 8-substituted quinolines. (n.d.). ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC - NIH. [Link]

-

IC50 values of selected bromophenol derivatives against five human cancer cell lines. (n.d.). ResearchGate. [Link]

-

IC 50 values of compounds (μM). (n.d.). ResearchGate. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Bohrium. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PMC - NIH. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC - NIH. [Link]

-

Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

-

A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC - NIH. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. [Link]

-

Topoisomerase inhibitor. (n.d.). Wikipedia. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). Semantic Scholar. [Link]

-

Discovery and structure–activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). ResearchGate. [Link]

-

BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. (2023). ResearchGate. [Link]

-

MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. [Link]

-

Synthesis of Quinoline and derivatives. (n.d.). SlideShare. [Link]

-

Topoisomerase Inhibitors. (n.d.). ScienceDirect. [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. [Link]

-

The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. (1998). PubMed. [Link]

-

The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. (2025). ResearchGate. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). MDPI. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate. [Link]

-

Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (n.d.). PubMed. [Link]

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC - NIH. [Link]

-

A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells. (n.d.). Semantic Scholar. [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]

- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 7-Bromo-2,8-dimethylquinoline

A Predictive Analysis of NMR and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

7-Bromo-2,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The precise structural elucidation of novel quinoline derivatives is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose.

This technical guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 7-Bromo-2,8-dimethylquinoline. By explaining the causal relationships between the molecular structure and the predicted spectral features, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted quinolines. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and computational prediction tools, offering a robust framework for experimental data validation.[2][3]

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for 7-Bromo-2,8-dimethylquinoline are influenced by the aromatic ring currents of the quinoline system, the electron-withdrawing effect of the bromine atom, and the electron-donating nature of the two methyl groups.

The predicted spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the pyridine ring (H-3 and H-4) and the benzene ring (H-5 and H-6) will exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 7-Bromo-2,8-dimethylquinoline (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.2 - 7.4 | Doublet (d) | JH3-H4 ≈ 8.5 Hz |

| H-4 | ~ 7.9 - 8.1 | Doublet (d) | JH4-H3 ≈ 8.5 Hz |

| H-5 | ~ 7.6 - 7.8 | Doublet (d) | JH5-H6 ≈ 8.8 Hz |

| H-6 | ~ 7.4 - 7.6 | Doublet (d) | JH6-H5 ≈ 8.8 Hz |

| 2-CH₃ | ~ 2.6 - 2.8 | Singlet (s) | N/A |

| 8-CH₃ | ~ 2.5 - 2.7 | Singlet (s) | N/A |

Rationale for Predictions:

-

Aromatic Protons (H-3, H-4, H-5, H-6): These protons reside on the aromatic quinoline core and are expected to resonate in the downfield region (typically 7-9 ppm) due to the deshielding effect of the ring current.[4]

-

H-3 and H-4: These protons on the pyridine ring form a coupled AX system, appearing as doublets. H-4 is typically further downfield than H-3 due to its proximity to the nitrogen atom.

-

H-5 and H-6: These protons on the carbocyclic ring also form an AX system. The bromine at position 7 will exert an electron-withdrawing inductive effect, deshielding the adjacent H-6. The methyl group at C-8 provides a slight shielding effect.

-

-

Methyl Protons (2-CH₃ and 8-CH₃): The two methyl groups are attached to the aromatic ring and are expected to appear as sharp singlets in the upfield region of the aromatic spectrum. Their chemical shifts are influenced by their position on the quinoline ring. The 2-CH₃ is adjacent to the nitrogen, which can influence its chemical environment.

Experimental Workflow: NMR Sample Preparation and Data Acquisition

Caption: Predicted fragmentation of 7-Bromo-2,8-dimethylquinoline.

Methodology for Spectroscopic Prediction

The predicted NMR and mass spectrometry data presented in this guide are derived from computational chemistry software and databases. These tools employ various algorithms to simulate spectra based on a given chemical structure.

-

NMR Prediction: Modern NMR prediction software utilizes a combination of methods, including:

-

HOSE Codes (Hierarchical Organisation of Spherical Environments): This method breaks down a molecule into concentric spheres around each atom and compares these environments to vast databases of experimentally determined spectra. [5] * Neural Networks and Machine Learning: Algorithms are trained on large datasets of known structures and their corresponding spectra to predict chemical shifts for novel compounds. [6] * Density Functional Theory (DFT): Quantum mechanical calculations can provide ab initio predictions of NMR parameters, though they are computationally intensive.

-

Several platforms, such as ACD/Labs NMR Predictor and Mnova, integrate these approaches to enhance prediction accuracy. [2][6]

-

-

Mass Spectrometry Prediction: Fragmentation patterns are predicted based on established rules of chemical reactivity for radical cations in the gas phase. These rules consider bond strengths, the stability of resulting fragments (both charged and neutral), and known fragmentation pathways for specific functional groups and scaffolds, such as aromatic systems. [7] Conclusion

This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, and mass spectral data of 7-Bromo-2,8-dimethylquinoline. By understanding the underlying principles that govern chemical shifts, coupling constants, and fragmentation patterns, researchers can more effectively interpret experimental data, confirm molecular structures, and accelerate their research and development efforts. The provided tables, diagrams, and explanations serve as a valuable, self-validating reference for anyone working with this class of compounds.

References

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

NMR Prediction Software. ACD/Labs. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Center for Biotechnology Information. Available at: [Link]

-

Mnova NMRPredict. Mestrelab Research. Available at: [Link]

-

Discussion on software for computer-assisted prediction of NMR and/or mass spectra. ResearchGate. Available at: [Link]

-

Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange. Available at: [Link]

-

NMR Database for Faster Structural Data. CAS. Available at: [Link]

-

Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available at: [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

-

MASS spectrum of quinoline (Q) derivative. ResearchGate. Available at: [Link]

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. Available at: [Link]

-

7-bromo-2,8-dimethylquinoline (C11H10BrN). PubChem. Available at: [Link]

-

Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR Database for Faster Structural Data | CAS [cas.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 7-Bromo-2,8-dimethylquinoline in Common Laboratory Solvents